molecular formula C15H12ClN3O2S B2819773 N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide CAS No. 888410-74-0

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide

Cat. No. B2819773
CAS RN: 888410-74-0
M. Wt: 333.79
InChI Key: MGIROMZIYZGSEW-UHFFFAOYSA-N
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Description

The compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing one sulfur atom . It also contains an oxadiazole ring, which is a type of heterocyclic ring containing two oxygen atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of its structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties that might be relevant include its melting point, boiling point, solubility, and stability. Unfortunately, without specific data, it’s difficult to provide an analysis of these properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug development. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Some thiophene derivatives can be hazardous, but without specific data on this compound, it’s difficult to provide a detailed safety analysis .

Future Directions

The future research directions for this compound would likely depend on its properties and potential applications. For example, if it shows promising biological activity, it could be studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .

properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c16-12-8-7-11(22-12)14-18-19-15(21-14)17-13(20)9-6-10-4-2-1-3-5-10/h1-5,7-8H,6,9H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIROMZIYZGSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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